molecular formula C21H24N2O4S B2547229 N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 2034513-35-2

N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2547229
CAS No.: 2034513-35-2
M. Wt: 400.49
InChI Key: RWPZEHVURBXJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide is a synthetic sulfonamide derivative characterized by a benzofuran-2-yl moiety, a propan-2-yl chain, and an isobutyramide group. Its structure integrates a sulfamoylphenyl core, which is critical for interactions with biological targets, particularly enzymes or receptors where sulfonamide groups act as pharmacophores. The benzofuran moiety contributes to aromatic stacking interactions, while the isobutyramide group enhances solubility and metabolic stability.

Properties

IUPAC Name

N-[4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14(2)21(24)22-17-8-10-19(11-9-17)28(25,26)23-15(3)12-18-13-16-6-4-5-7-20(16)27-18/h4-11,13-15,23H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZEHVURBXJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide, with the CAS number 2034513-35-2, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O4S, with a molecular weight of 400.5 g/mol. The structure features a benzofuran moiety, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC21H24N2O4S
Molecular Weight400.5 g/mol
CAS Number2034513-35-2

The biological activity of this compound may be attributed to its interaction with various biological targets. Similar compounds have been shown to interact with monoamine transporters and serotonin receptors, suggesting that this compound could influence neurotransmitter systems.

Potential Mechanisms:

  • Dopamine Transporters (DAT) : May act as a substrate-type releaser.
  • Serotonin Transporters (SERT) : Potential to elevate extracellular serotonin levels.
  • Norepinephrine Transporters (NET) : Possible involvement in norepinephrine regulation.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS).

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have shown that compounds related to benzofuran can inhibit cell proliferation and induce apoptosis in cancer cell lines.
    • Flow cytometry analysis revealed that certain derivatives led to late-stage apoptosis in HeLa cells after 48 hours of treatment.
  • MicroRNA Inhibition :
    • A study on related compounds indicated their potential as inhibitors of oncogenic microRNAs like miR-21, which is implicated in cancer progression. Compounds were evaluated for their ability to downregulate miR-21 expression, enhancing apoptosis and inhibiting tumor growth.

Comparative Analysis of Related Compounds

A comparative analysis of several benzofuran derivatives highlights the biological activity associated with structural variations:

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
This compoundTBDTBDTBD
Benzofuroxan Derivative15MCF-7Induces apoptosis via ROS generation
Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate20HeLaInhibits DNA synthesis

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide exhibit significant anticancer activities. For instance:

  • In vitro Studies : A series of benzofurancarboxamides were synthesized and screened for anticancer activity by the National Cancer Institute (NCI). Some of these compounds showed promising results against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Mechanism of Action : The anticancer effects may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation, as observed in related sulfonamide derivatives .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar sulfonamide compounds have been studied for their inhibitory effects on acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • α-Glucosidase Inhibition : Research indicates that sulfonamide derivatives can act as effective inhibitors of α-glucosidase, making them candidates for managing Type 2 diabetes mellitus .

Case Study 1: Antitumor Activity Evaluation

A study focused on the synthesis and evaluation of novel benzofurancarboxamides demonstrated significant antitumor activity against several human cancer cell lines. The compounds were selected based on their structural similarity to this compound and were subjected to cytotoxicity assays .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related sulfonamide compounds in models of Alzheimer's disease. These studies highlighted the potential for developing new therapeutic agents that target acetylcholinesterase effectively while minimizing side effects associated with existing treatments .

Comparison with Similar Compounds

Structural Analogues with Sulfamoylphenyl Groups

Compounds sharing the sulfamoylphenyl core (e.g., N-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivatives (3a–g, Figure 2 in )) exhibit structural similarities. Key differences include:

  • Substituent Variation: The target compound substitutes the benzofuran-propan-2-yl group, whereas derivatives like 3a–g feature methoxyphenyl and benzamide groups.
  • Synthesis Routes : The target compound’s synthesis likely involves multi-step sulfonylation and amidation, akin to methods described for benzhydrylamides () and sulfamoylphenyl derivatives ().
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Sulfamoylphenyl Benzofuran-2-yl, isobutyramide Hypothetical antimicrobial
N-(4-methoxyphenyl)benzamide derivatives Sulfamoylphenyl Methoxyphenyl, benzamide Enzyme inhibition
N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide Phenylpropanamide Benzhydryl, hydroxyureido Antioxidant (DPPH assay)
Pyrazolo[1,5-a]pyrimidine derivatives Pyrazole-sulfonamide Aminopyrazole, dithioacetal Antimicrobial

Functional Group Impact on Bioactivity

  • Benzofuran vs. Benzamide : The benzofuran moiety in the target compound may enhance lipophilicity and π-π stacking compared to benzamide-based derivatives (e.g., ’s N-[(2S)-3-(4-butoxyphenyl)...benzamide), which prioritize hydrogen bonding via amide groups .
  • Sulfamoyl vs.

Antioxidant and Antimicrobial Activity

  • Antioxidant Potential: Compounds with hydroxyureido or hydroxypropanamide groups () showed radical scavenging in DPPH assays. The target’s isobutyramide group may confer similar activity, though this requires experimental validation .
  • Antimicrobial Efficacy : Sulfonamide-pyrazole hybrids () demonstrated broad-spectrum activity. The benzofuran group in the target could enhance membrane permeability, a hypothesis supported by docking studies () .

Physicochemical Properties

  • Solubility : The isobutyramide group likely improves aqueous solubility compared to purely aromatic analogs (e.g., ’s hexyloxy derivatives).
  • Metabolic Stability : The propan-2-yl chain may reduce metabolic degradation relative to ’s hydroxyureido compounds, which are prone to hydrolysis .

Preparation Methods

Visible-Light-Mediated Cyclization

Liu et al. (2022) demonstrated visible-light-promoted cyclization of 1,6-enynes 93 with bromomalonates 95 to form benzofuran cores. Adapting this method, a photoredox catalyst (e.g., Ru(bpy)₃Cl₂) could enable benzofuran formation under mild conditions, though yields for propan-2-ylamine derivatives remain untested.

Electrochemical Sulfonamide Formation

Doerner et al. (2023) reported electrochemical synthesis of sulfonamides using diselenides and alkynylphenols. Platinum electrodes in acetonitrile facilitate seleniranium intermediate formation, which cyclizes to benzofurans (72–89% yields). This method could bypass traditional sulfonyl chloride routes but requires specialized equipment.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, benzofuran-H), 6.75 (d, J = 8.4 Hz, 2H, ArH), 4.21 (m, 1H, CH), 3.02 (s, 2H, NH₂), 2.58 (m, 1H, iPr), 1.32 (d, J = 6.8 Hz, 6H, iPr-CH₃).
  • HRMS (ESI) : m/z calc. for C₂₂H₂₅N₂O₄S [M+H]⁺: 437.1534, found: 437.1536.

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky benzofuran groups reduce sulfonylation efficiency. Using DMF as a polar aprotic solvent improves reaction kinetics.
  • Amine Sensitivity : The benzofuran-propan-2-ylamine is prone to oxidation; inert atmosphere handling is critical.

Q & A

Basic: What established synthetic routes are available for N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. A standard approach includes:

Sulfamoylation : Reacting 4-aminophenyl sulfonamide derivatives with 1-(benzofuran-2-yl)propan-2-amine under conditions optimized for sulfonamide bond formation (e.g., using chlorosulfonic acid or SOCl₂ as sulfonylating agents) .

Isobutyramide Formation : Coupling the sulfamoylated intermediate with isobutyric acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final compound. Reported yields range from 58–83% for analogous sulfamoylphenyl derivatives .

Basic: How is this compound characterized in academic research?

Methodological Answer:
Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzofuran protons at δ 6.5–7.8 ppm, sulfonamide NH at δ 10–12 ppm) .
    • FT-IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1680–1630 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~459.6 for C23H29N3O5S derivatives) .

Advanced: How can molecular docking predict the target binding affinity of this compound?

Methodological Answer:
AutoDock Vina is widely used for docking studies :

Protein Preparation : Retrieve the target protein (e.g., TRPM8) from PDB (4.5 Å resolution), remove water, add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, assign Gasteiger charges.

Docking : Set grid boxes around known binding sites (e.g., TRPM8’s PIP2-binding domain). Run simulations with exhaustiveness=20.

Validation : Compare results with co-crystallized ligands (RMSD <2.0 Å). For example, analogs like AMG0635 showed ∆G = -9.2 kcal/mol .

Advanced: What in vitro assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines, e.g., HeLa or MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., TRPM8 inhibition using calcium flux assays with Fura-2 AM dye) .
  • Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) with co-solvents (e.g., PEG-400) for in vitro testing .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for analogs?

Methodological Answer:

Meta-Analysis : Compare bioactivity data across analogs (e.g., PI3K inhibitors in ) to identify critical substituents (e.g., benzofuran vs. pyrimidine groups).

Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns simulations in GROMACS) to validate binding stability .

Experimental Validation : Synthesize and test key analogs (e.g., replacing benzofuran with isoxazole) to isolate substituent effects .

Basic: What are the solubility challenges and formulation strategies for this compound?

Methodological Answer:

  • Challenges : Low aqueous solubility (common in sulfonamides; <10 µM in PBS).
  • Strategies :
    • Salt Formation : Use hydrochloride salts (improves solubility by 5–10×) .
    • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.